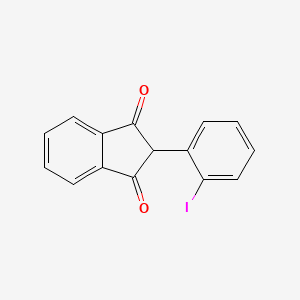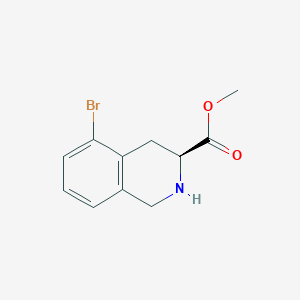![molecular formula C10H6ClN3 B13665253 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline CAS No. 27191-19-1](/img/structure/B13665253.png)
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines a triazole ring with an isoquinoline moiety, and the presence of a chlorine atom at the 9th position. This structural configuration imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazoloisoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole and isoquinoline rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to induce oxidative stress, DNA damage, and apoptosis in cancer cells
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and apoptosis.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex heterocyclic compounds, which can be used in various industrial applications.
作用機序
The mechanism of action of 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . This dual action of inducing oxidative stress and promoting apoptosis makes it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcones: These compounds share a similar core structure but have different substituents, which can alter their biological activity.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Derivatives: These compounds have additional hydrogen atoms, making them more saturated compared to 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline.
Uniqueness
The presence of the chlorine atom at the 9th position in this compound imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in medicinal chemistry.
特性
CAS番号 |
27191-19-1 |
|---|---|
分子式 |
C10H6ClN3 |
分子量 |
203.63 g/mol |
IUPAC名 |
9-chloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6ClN3/c11-8-2-1-7-3-4-14-6-12-13-10(14)9(7)5-8/h1-6H |
InChIキー |
MKUVDHZFXURBRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN3C2=NN=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


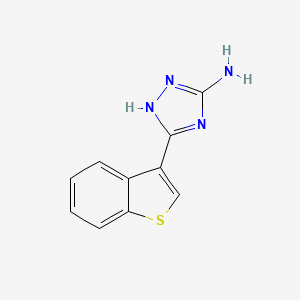
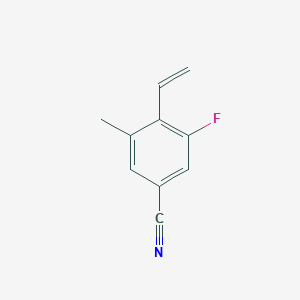
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
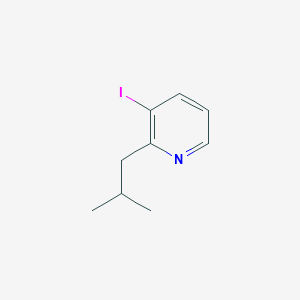
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
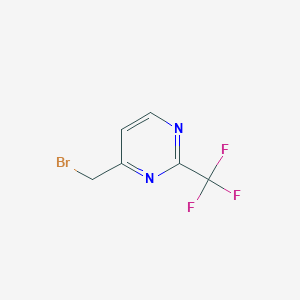
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
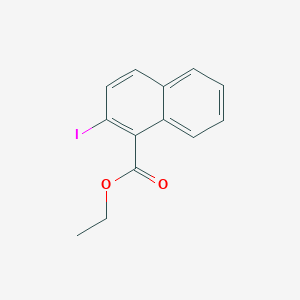
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
